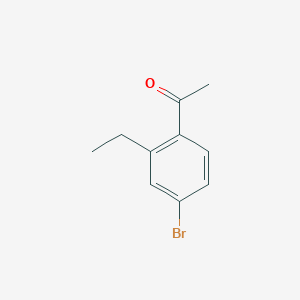
1-(4-Bromo-2-ethylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-ethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and an ethyl group on the phenyl ring.
Métodos De Preparación
The synthesis of 1-(4-Bromo-2-ethylphenyl)ethan-1-one typically involves the bromination of 4-ethylacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(4-Bromo-2-ethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-ethylphenyl)ethan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of polymers and other advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(4-Bromo-2-ethylphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)ethan-1-one: Lacks the ethyl group, which may affect its reactivity and applications.
1-(4-Ethylphenyl)ethan-1-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.
1-(4-Bromo-2-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1-(4-bromo-2-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h4-6H,3H2,1-2H3 |
Clave InChI |
PYAVBLILAUTLDK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)Br)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


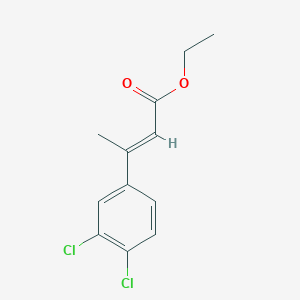
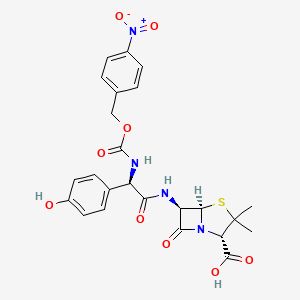
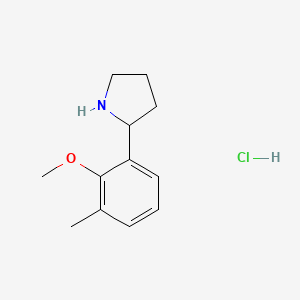

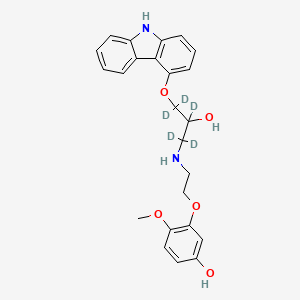
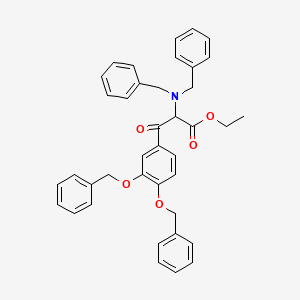
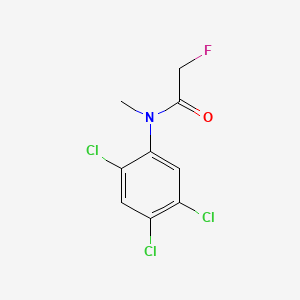
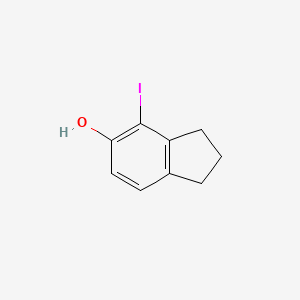
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)

![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
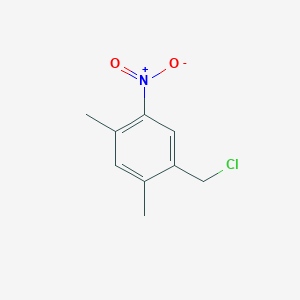
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)
